molecular formula C11H12ClN B14127677 4-Chloro-1-isopropyl-1H-indole

4-Chloro-1-isopropyl-1H-indole

Cat. No.: B14127677
M. Wt: 193.67 g/mol
InChI Key: CJHJBOPHBFWALX-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The compound’s structure consists of an indole ring substituted with a chlorine atom at the 4-position and an isopropyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isopropyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and isopropyl bromide.

    Formation of Indole Ring: The indole ring is formed through a cyclization reaction.

    Substitution Reactions: The chlorine and isopropyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopropyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-isopropyl-1H-indole is unique due to the presence of both chlorine and isopropyl groups, which can enhance its biological activity and chemical stability. These substituents can also influence its interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

4-chloro-1-propan-2-ylindole

InChI

InChI=1S/C11H12ClN/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,1-2H3

InChI Key

CJHJBOPHBFWALX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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